1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic, nucleophilic, or radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer difluoromethyl groups to the phenyl ring. The chloropropanone moiety can then be introduced through subsequent reactions, such as halogenation or substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4-Bis(1,1-Dimethylethyl): A compound with similar difluoromethyl groups but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with trifluoromethyl groups
Uniqueness
1-(2,4-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one is unique due to the combination of difluoromethyl groups and a chloropropanone moiety. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[2,4-bis(difluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClF4O/c12-5-8(17)3-6-1-2-7(10(13)14)4-9(6)11(15)16/h1-2,4,10-11H,3,5H2 |
InChI Key |
RPFSBSYISBHCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(F)F)CC(=O)CCl |
Origin of Product |
United States |
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